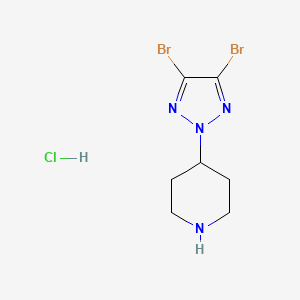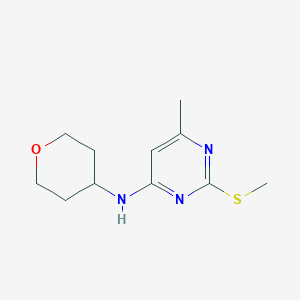![molecular formula C19H21N3O3S B6437003 N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide CAS No. 2549020-71-3](/img/structure/B6437003.png)
N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide” is a complex organic molecule that contains several functional groups and rings . It includes a benzoxazole ring, a pyrrolidine ring, and a methanesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The benzoxazole and pyrrolidine rings contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of multiple functional groups means that it could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzoxazole and pyrrolidine rings could affect its solubility, stability, and reactivity .Scientific Research Applications
N-Phenylmethanesulfonamide has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and glutathione S-transferase (GST). It has also been used to study the effects of oxidative stress and inflammation, as well as to study the role of nitric oxide in the regulation of vascular tone.
Mechanism of Action
Target of Action
The primary target of N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is Peptide deformylase . This enzyme plays a crucial role in the post-translational modification of proteins in bacteria, making it an attractive target for antibacterial agents .
Mode of Action
The compound interacts with its target, peptide deformylase, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the deformylation of nascent proteins
Biochemical Pathways
The inhibition of peptide deformylase disrupts protein synthesis in bacteria, affecting various biochemical pathways. The downstream effects include impaired cell growth and division, leading to the bactericidal action of the compound
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of protein synthesis in bacteria. By inhibiting peptide deformylase, the compound prevents the maturation of nascent proteins, impairing essential cellular functions and leading to cell death .
Advantages and Limitations for Lab Experiments
N-Phenylmethanesulfonamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is soluble in water, methanol, and ethanol, making it suitable for a variety of applications. However, there are some limitations to the use of N-Phenylmethanesulfonamide in laboratory experiments. For example, it has a relatively low solubility in organic solvents, which can limit its use in certain applications. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
The future of N-Phenylmethanesulfonamide research is promising. It has been shown to have a variety of biochemical and physiological effects, and has potential applications in the treatment of a variety of disorders, including inflammation, oxidative stress, and vascular disorders. Additionally, it could be used in the development of novel drugs for the treatment of cancer and other diseases. Furthermore, N-Phenylmethanesulfonamide could be used to study the role of nitric oxide in the regulation of vascular tone and to develop new therapeutic strategies for the treatment of cardiovascular diseases. Finally, N-Phenylmethanesulfonamide could be explored as a potential tool for the detection and monitoring of oxidative stress and inflammation.
Synthesis Methods
N-Phenylmethanesulfonamide can be synthesized by a two-step process involving the reaction of p-chlorobenzyl chloride with 1-(1,3-benzoxazol-2-yl)pyrrolidine followed by the reaction of the resulting intermediate with N-methyl-1-phenylmethanesulfonamide. The reaction is carried out in a solvent such as dimethylformamide or dimethylsulfoxide at temperatures between 60-80°C for 3-4 hours.
Safety and Hazards
properties
IUPAC Name |
N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-21(26(23,24)14-15-7-3-2-4-8-15)16-11-12-22(13-16)19-20-17-9-5-6-10-18(17)25-19/h2-10,16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCOJAMRPIHKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3O2)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6436933.png)
![7-methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6436936.png)
![5-fluoro-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6436940.png)
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436953.png)
![5-methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6436957.png)
![7-methoxy-3-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436970.png)
![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6436985.png)

![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)
![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)
![N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437004.png)
![3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine](/img/structure/B6437008.png)

![(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437029.png)